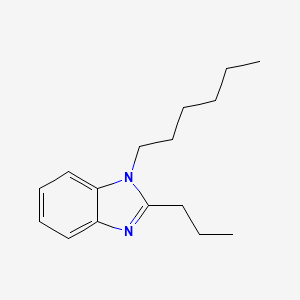

1-hexyl-2-propyl-1H-benzimidazole

Description

Significance of Benzimidazole (B57391) Core in Contemporary Heterocyclic Chemistry

The benzimidazole core, a bicyclic system where a benzene (B151609) ring is fused to the 4- and 5-positions of an imidazole (B134444) ring, is a cornerstone of modern heterocyclic chemistry. diva-portal.orgsemanticscholar.org This structural motif is isosteric to naturally occurring purines, which allows benzimidazole derivatives to interact with a wide array of biological macromolecules. researchgate.net The benzimidazole scaffold possesses both acidic and basic properties due to the N-H proton and the lone pair of electrons on the other nitrogen atom, respectively. diva-portal.org This amphoteric nature, coupled with its aromaticity and ability to engage in hydrogen bonding, contributes to its versatility as a building block in the synthesis of complex molecules. semanticscholar.org Consequently, benzimidazole derivatives are a subject of extensive research, leading to a vast number of publications and patents.

Overview of N-Substituted Benzimidazoles in Academic Investigations

The substitution at the nitrogen atom of the benzimidazole ring, leading to N-substituted benzimidazoles, has been a particularly fruitful area of academic and industrial research. The introduction of various substituents at the N-1 position significantly influences the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability. preprints.org This modification allows for the fine-tuning of the molecule's properties for specific applications. Research has explored a wide range of N-substituents, from simple alkyl and aryl groups to more complex moieties, leading to the discovery of compounds with diverse applications. rsc.org The synthesis of these derivatives is often achieved through the N-alkylation or N-arylation of the parent benzimidazole. diva-portal.org

Structure

3D Structure

Properties

Molecular Formula |

C16H24N2 |

|---|---|

Molecular Weight |

244.37 g/mol |

IUPAC Name |

1-hexyl-2-propylbenzimidazole |

InChI |

InChI=1S/C16H24N2/c1-3-5-6-9-13-18-15-12-8-7-11-14(15)17-16(18)10-4-2/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |

InChI Key |

GSVXCVOIWFTKGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1CCC |

Origin of Product |

United States |

Physicochemical Properties

The physicochemical properties of 1-hexyl-2-propyl-1H-benzimidazole are not extensively documented in publicly available literature. However, based on the properties of related compounds such as 2-propyl-1H-benzimidazole and other N-hexyl substituted benzimidazoles, certain characteristics can be inferred.

| Property | Inferred Value/Characteristic | Basis of Inference |

| Molecular Formula | C₁₆H₂₄N₂ | From the chemical structure |

| Molecular Weight | 244.38 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid or viscous liquid at room temperature | Based on similar N-alkylated benzimidazoles |

| Melting Point | Not available | Would require experimental determination |

| Boiling Point | Not available | Would require experimental determination |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol, and dichloromethane. Low solubility in water. | The presence of the hexyl chain increases lipophilicity. preprints.org |

| pKa | The pKa of the conjugate acid is expected to be slightly lower than that of benzimidazole (B57391) itself due to the electron-donating effect of the alkyl groups. | General trend for alkyl-substituted benzimidazoles. |

| LogP | Expected to be higher than that of 2-propyl-1H-benzimidazole due to the addition of the hexyl group. | The hexyl group significantly increases the lipophilicity. |

Structure Activity Relationship Sar Studies of N1 Hexyl and C2 Propyl Benzimidazole Scaffold

Influence of N1-Alkyl Chain Length on Biological Activity

The substituent at the N1 position of the benzimidazole (B57391) ring plays a critical role in modulating the molecule's physicochemical properties and, consequently, its biological efficacy. acs.orgnih.gov The length and nature of the alkyl chain at this position directly impact factors such as lipophilicity, which governs the compound's ability to traverse cellular membranes and interact with hydrophobic pockets in target proteins.

Comparative Analysis of Hexyl vs. Other Alkyl Substituents at N1

Research into N-alkylated benzimidazole derivatives has demonstrated a clear correlation between the length of the alkyl chain at the N1 position and biological activity. nih.gov Studies on a series of 2-phenyl-1H-benzimidazoles with varying N1-alkyl chains (from methyl to heptyl) revealed that increasing the chain length generally enhances antiproliferative effects. nih.gov

In one such study, unsubstituted 1H-benzimidazole derivatives were found to be less active, but the introduction of straight-chain alkyl groups at the N1 position led to a notable increase in antiproliferative activity. nih.gov The activity showed a linear increase as the chain length grew from one carbon (methyl) to five carbons (pentyl), after which the activity began to plateau or slightly decrease with a seven-carbon chain (heptyl). nih.gov This suggests that an optimal chain length exists for maximizing interaction with the biological target. The hexyl group, with its six-carbon chain, fits within this optimal range, contributing significant lipophilicity that facilitates favorable interactions.

Table 1: Effect of N1-Alkyl Chain Length on Antiproliferative Activity against MDA-MB-231 Cell Line This table is interactive and allows for sorting and filtering of data.

| Compound Series (2-phenyl-1H-benzimidazole) | N1-Alkyl Substituent | Chain Length | Antiproliferative Activity (IC₅₀ in µM) nih.gov |

|---|---|---|---|

| 1a | Methyl | 1 | >100 |

| 1b | Ethyl | 2 | 89.11 |

| 1c | Propyl | 3 | 59.33 |

| 1d | Butyl | 4 | 43.15 |

| 1e | Pentyl | 5 | 21.93 |

| 1f | Hexyl | 6 | 24.54 |

| 1g | Heptyl | 7 | 33.10 |

Impact of C2-Substituent Variation on Target Interaction

The C2 position of the benzimidazole ring is a key site for chemical modification and is crucial for target interaction. nih.govguidechem.com Being adjacent to both nitrogen atoms, this position is electronically distinct and substitutions here can significantly alter the molecule's steric and electronic profile, directly influencing its binding affinity and selectivity for various biological targets. guidechem.comchemicalbook.com

Role of Propyl Group at C2 in Modulating Activity

The propyl group at the C2 position is a common feature in many biologically active benzimidazoles. Its size and hydrophobic nature often provide a foundational level of activity, making it a valuable starting point for further optimization. In studies investigating peroxisome proliferator-activated receptor gamma (PPARγ) activation, a series of benzimidazoles with different alkyl groups at the C2 position were compared. nih.gov

The results indicated that the activity within the alkyl series increased in the order: propyl < iso-butyl ≤ tert-butyl < butyl. nih.gov While the propyl group was the least active among the small alkyl chains tested in this specific assay, it established a baseline of activity that was improved upon by slightly larger or more sterically diverse groups. This highlights the propyl group's role as a fundamental hydrophobic anchor that can be systematically modified to enhance target engagement. nih.gov The incorporation of piperazine (B1678402) fragments at the C-2 position has also led to new compounds with anticancer activity. mdpi.com

Table 2: Comparative PPARγ Activation by Different C2-Alkyl Benzimidazole Derivatives This table is interactive and allows for sorting and filtering of data.

| Compound (4'-[(2-Alkyl-1H-benzo[d]imidazol-1-yl)methyl]biphenyl-2-carboxylic acid) | C2-Alkyl Substituent | Relative Activity Trend nih.gov |

|---|---|---|

| 4a | Propyl | Baseline Activity |

| 4c | iso-Butyl | > Propyl |

| 4d | tert-Butyl | ≥ iso-Butyl |

| 4b | Butyl | > tert-Butyl |

Effects of Substitutions on the Benzene (B151609) Ring (C5, C6)

Reported SAR analyses confirm that substitutions at the C5 and C6 positions greatly influence the anti-inflammatory activity of benzimidazole compounds. mdpi.com For example, the introduction of a nitro group at the C5 position has been shown to produce pronounced inhibitory activity against certain cyclin-dependent kinases (CDKs), whereas replacing it with an amino or methyl group at the same position led to a complete loss of activity. mdpi.com This demonstrates the critical role of electron-withdrawing groups at this position for specific biological targets. Furthermore, computational design and synthesis of derivatives with various functional groups at the 5(6)-position have been employed to create molecules with key hydrogen bond donor/acceptor properties for efficient interaction with bacterial targets like DNA gyrase B. mdpi.com

Computational SAR Modeling and Predictive Approaches

To rationalize observed SAR data and guide the synthesis of more potent molecules, computational modeling has become an indispensable tool in drug discovery involving the benzimidazole scaffold. sci-hub.seresearchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling provide deep insights into the molecular interactions governing biological activity.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): These methods are used to build predictive models that correlate the 3D properties of molecules with their biological activities. sci-hub.se For benzimidazole derivatives, CoMFA studies have shown that steric, electrostatic, and hydrophobic fields are dominant factors in determining binding affinities. sci-hub.se Contour maps generated from these models can visualize regions where bulky groups, positive or negative charges, or hydrophobic character would be favorable or unfavorable for activity, thus guiding future design. sci-hub.se

Molecular Docking and Simulation: Docking studies predict the preferred orientation of a ligand when bound to a target protein. For benzimidazole derivatives, docking has been used to explore binding modes within the active sites of various enzymes and receptors, such as tubulin and SARS-CoV-2 proteins. researchgate.netmdpi.com These studies, often combined with molecular dynamics (MD) simulations, help to examine the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for activity. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. mdpi.com A pharmacophore model was successfully developed for E. coli DNA gyrase B inhibitors based on the 2,5(6)-substituted benzimidazole scaffold. mdpi.com This model, featuring hydrogen bond acceptors, donors, and hydrophobic regions, was then used to screen a virtual library of compounds to identify those with the highest potential for potent inhibitory effects. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Interaction with Molecular Targets

There is no specific information available in the scientific literature regarding the interaction of 1-hexyl-2-propyl-1H-benzimidazole with molecular targets such as enzymes, receptors, or nucleic acids. However, studies on other substituted benzimidazoles provide a framework for potential, though unverified, mechanisms.

Enzyme Inhibition Studies

While no enzyme inhibition studies have been published for this compound, the broader benzimidazole (B57391) class has been shown to inhibit various enzymes. For instance, certain N-alkylated benzimidazole derivatives have been investigated for their inhibitory effects on enzymes like dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.govacs.org Other benzimidazole compounds have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase. nih.gov The presence of alkyl groups at both the N-1 and C-2 positions could theoretically influence binding to enzymatic active sites, but this remains speculative for the target compound.

Receptor Binding and Modulation

There is no available data on the binding or modulation of any receptors by this compound.

Nucleic Acid Interactions

The interaction of this compound with nucleic acids has not been reported. However, the benzimidazole core is a known DNA-binding motif. researchgate.net Depending on the substituents, benzimidazole derivatives can interact with DNA through intercalation, inserting between the base pairs, or by binding to the minor groove. nih.govrsc.orgnih.gov The planarity of the benzimidazole ring is conducive to such interactions. The alkyl substituents of this compound would likely influence the mode and affinity of any potential DNA binding.

Cellular Pathway Modulation

Specific studies on how this compound modulates cellular pathways are absent from the literature. The following sections describe general mechanisms observed for other benzimidazole derivatives.

Antiproliferative Mechanisms at the Cellular Level

No antiproliferative studies have been conducted on this compound. However, the antiproliferative activity is a well-documented feature of the benzimidazole class. nih.gov The introduction of alkyl groups at the N-1 position has been shown to enhance anticancer activity in some series of 2-phenyl-1H-benzimidazole derivatives. nih.gov The length of this alkyl chain can also play a role in the potency of these effects. nih.gov

For other benzimidazole derivatives, antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov Some benzimidazole-triazole hybrids, for instance, have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov These effects are often a consequence of upstream events, such as DNA damage or inhibition of key cellular enzymes.

Antimicrobial Action Pathways

The antimicrobial properties of this compound have not been evaluated. The benzimidazole scaffold is, however, the basis for a number of antimicrobial drugs. nih.govbanglajol.infonih.govpjmonline.orgmdpi.comnih.govnih.govmdpi.comresearchgate.nettandfonline.com The mechanisms of antimicrobial action for this class of compounds are varied. In fungi, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov In bacteria, a proposed mechanism involves the inhibition of transpeptidase, an enzyme crucial for cell wall synthesis. researchgate.net The lipophilicity conferred by the hexyl and propyl groups in this compound could potentially enhance its ability to penetrate microbial cell membranes, a key factor in antimicrobial efficacy.

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of benzimidazole derivatives, including this compound, are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Research indicates that these compounds can interfere with the action of crucial enzymes and cytokines that mediate inflammatory responses.

Benzimidazole-based compounds are recognized for their capacity to inhibit cyclooxygenases (COXs), which are the enzymes responsible for the biosynthesis of prostaglandins (B1171923), significant inflammatory mediators. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting both COX-1 and COX-2, with a particular focus on targeting COX-2 due to its substantial role in pathological inflammation. nih.gov

In addition to the COX enzymes, the anti-inflammatory mechanism of benzimidazole derivatives involves interaction with other targets. These include 5-lipoxygenase (5-LOX), an enzyme in the leukotriene synthesis pathway, and phospholipase A2 (PLA2), which releases arachidonic acid, a precursor for both prostaglandins and leukotrienes. nih.govnih.govnih.gov

Furthermore, studies have demonstrated that benzimidazole derivatives can inhibit the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6). nih.govresearchgate.net The inhibition of these cytokines is a key strategy in the management of inflammatory diseases. researchgate.net A study on a series of novel benzimidazole derivatives found that the substitution on the alkyl chain significantly influenced the anti-inflammatory activity, with one compound emerging as a potent anti-inflammatory agent. acu.edu.in Although the activity was noted to decrease with a hexyl chain length compared to a pentyl group, the class of compounds demonstrated clear engagement with anti-inflammatory targets. acu.edu.in

In Silico Mechanistic Modeling

Computational methods provide powerful tools for understanding the molecular interactions that drive the biological activity of compounds like this compound. In silico modeling, including molecular docking and molecular dynamics simulations, offers insights into the specific binding modes and stability of the compound with its biological targets.

Molecular Docking Simulations with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For benzimidazole derivatives, docking studies have been crucial in elucidating their mechanism of action against various receptors involved in inflammation.

Research has shown that substituted benzimidazoles can exhibit powerful interactions with cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). researchgate.net Molecular docking studies on various benzimidazole derivatives have revealed significant binding affinities with these COX enzymes, as well as other therapeutic targets like Aldose reductase and Phospholipase A2. nih.govnih.gov For instance, docking analyses of certain benzimidazole derivatives have reported binding affinities ranging from -8.1 to -8.9 Kcal/mol for COX enzymes, indicating strong potential for inhibition. researchgate.net The results from these simulations often correlate well with in vitro inhibitory activities. nih.gov

The table below illustrates typical binding affinities observed for benzimidazole derivatives with various inflammatory receptors, as reported in in silico studies. While this data is not specific to this compound, it is representative of the binding potential of this class of compounds.

| Compound Class | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Substituted Benzimidazole Derivative | Cyclooxygenase-1 (COX-1) | -8.1 | researchgate.net |

| Substituted Benzimidazole Derivative | Cyclooxygenase-2 (COX-2) | -8.9 | researchgate.net |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivative | APO-liver alcohol dehydrogenase inhibitor | -9.0 | biointerfaceresearch.com |

| 1-benzyl-2-phenyl-1H-benzimidazole Derivative | Antihypertensive protein hydrolase inhibitor | -10.0 | biointerfaceresearch.com |

| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide Derivative | (Not Specified in Snippet) | -60.37 (Score) | researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic picture of the ligand-target interaction and helps to assess the stability of the docked complex.

MD simulations on benzimidazole derivative-protein complexes have been used to validate docking results. researchgate.net These simulations analyze parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD plot indicates the stability of the protein-ligand complex, while the RMSF data reveals the flexibility of individual amino acid residues in the protein's active site upon ligand binding. researchgate.net A stable RMSD over the simulation time suggests a stable binding of the benzimidazole derivative within the receptor's active site, confirming a good conformational match. researchgate.netresearchgate.net These studies are essential for confirming that the interactions predicted by docking are maintained in a more realistic, dynamic environment.

Exploration of Advanced Applications and Derivatization Strategies

Development as Molecular Probes and Biological Tools

The benzimidazole (B57391) framework is a cornerstone in the design of molecular probes and biological tools, largely due to its intrinsic fluorescence properties and its ability to interact with biomacromolecules. researchgate.net Derivatives of benzimidazole are being explored for their potential in targeting and visualizing specific cellular components and processes.

The lipophilicity endowed by the hexyl and propyl groups in 1-hexyl-2-propyl-1H-benzimidazole is anticipated to enhance its cell membrane permeability, a crucial attribute for effective intracellular probes. Research on related N-alkylated benzimidazoles has shown that the length of the alkyl chain can significantly influence biological activity and cellular uptake. nih.govacs.org For instance, N-alkylated benzimidazole derivatives have been investigated for their ability to interact with DNA, such as G-quadruplex structures, suggesting their potential as probes for nucleic acid conformations. rsc.org The specific substitution pattern of this compound could be fine-tuned to optimize its spectral properties and target specificity for applications in fluorescence microscopy and bio-imaging.

Scaffold for Design of Novel Bioactive Entities

The benzimidazole nucleus is a well-established scaffold for the development of new therapeutic agents, with numerous derivatives approved for clinical use. nih.govnih.gov This heterocycle's structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to achieve synergistic or multi-target effects. The benzimidazole scaffold is frequently employed in this approach. rsc.orgnih.gov

The this compound scaffold is well-suited for hybrid molecule design. For instance, it can be combined with other heterocyclic systems known for their biological activity, such as 1,2,3-triazoles. rsc.orgnih.gov The synthesis of such hybrids often involves "click" chemistry, a highly efficient and versatile method. rsc.org These hybrid molecules have shown promise as anticancer agents by interacting with targets like G-quadruplex DNA and inducing cell cycle arrest. rsc.org The hexyl chain of this compound offers a flexible linker or a point for further functionalization to connect with other bioactive moieties.

Table 1: Examples of Bioactive Benzimidazole Hybrids

| Hybrid Class | Pharmacophores | Potential Biological Activity | Reference |

| Benzimidazole-Triazole | Benzimidazole, 1,2,3-Triazole | Anticancer, Antifungal | rsc.orgnih.gov |

| Benzimidazole-Piperazine | Benzimidazole, Piperazine (B1678402) | Urease Inhibition | nih.gov |

Conjugating bioactive scaffolds with other chemical entities like peptides or organometallic complexes is a powerful strategy to enhance their therapeutic potential or to impart novel functionalities. The benzimidazole core is an excellent ligand for coordinating with transition metals. nih.govresearchgate.netresearchgate.net

The nitrogen atoms of the imidazole (B134444) ring in this compound are available to form stable complexes with various metal ions, including iridium, ruthenium, zinc, and copper. nih.govresearchgate.netresearchgate.net These organometallic conjugates have shown potential in several areas. For example, iridium complexes of phenyl-benzimidazoles are highly efficient phosphorescent materials for OLEDs. nih.govresearchgate.net In medicinal chemistry, metal complexes of benzimidazole derivatives have demonstrated enhanced anticancer activity compared to the ligands alone. researchgate.net The formation of these complexes can alter the electronic properties and steric profile of the benzimidazole scaffold, leading to new mechanisms of action.

Potential in Materials Science Research (e.g., as Ligands, Functional Materials)

Beyond biological applications, benzimidazole derivatives are gaining considerable attention in materials science. Their unique electronic and self-assembly properties make them suitable for a range of functional materials. researchgate.net

Derivatives of benzimidazole have been successfully used in the development of organic light-emitting devices (OLEDs), where they can function as charge-transporting materials or as ligands in phosphorescent emitters. nih.govresearchgate.net The introduction of a hexyl group in this compound can improve solubility in organic solvents and facilitate the formation of uniform thin films, which are critical for device fabrication. Furthermore, benzimidazoles are effective corrosion inhibitors for metals and have been investigated as components in dye-sensitized solar cells and as proton conductors. researchgate.netnih.gov The ability of the benzimidazole core to act as a ligand for transition metals also opens up possibilities for creating novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or conductive properties. nih.govresearchgate.netresearchgate.net

Table 2: Applications of Benzimidazole Derivatives in Materials Science

| Application Area | Function of Benzimidazole Derivative | Example Reference |

| Organic Light-Emitting Devices (OLEDs) | Ligand in phosphorescent complexes, charge-transporting material | nih.govresearchgate.net |

| Corrosion Inhibition | Forms a protective layer on metal surfaces | nih.gov |

| Solar Cells | Component of electrolytes in dye-sensitized solar cells | nih.gov |

| Catalysis | Benzimidazole-based ionic liquids as eco-friendly catalysts | researchgate.net |

| Functional Materials | Building block for materials with conductive or ferroelectric properties | researchgate.net |

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current scientific literature indicates that 1-hexyl-2-propyl-1H-benzimidazole belongs to the broader class of 1,2-disubstituted 1H-benzimidazole derivatives. Research has shown that compounds with this general structure, featuring alkyl substitutions at the N-1 and C-2 positions, possess notable biological activities. acs.org The lipophilicity introduced by the hexyl and propyl groups is thought to play a crucial role in the compound's ability to penetrate biological membranes, a key factor for its therapeutic potential. acs.org

While specific data for this compound is emerging, the broader understanding of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives provides a foundational context. These compounds have been investigated for their potential as antiproliferative, antibacterial, and antifungal agents. acs.org The rationale behind their design often involves enhancing lipophilicity to improve membrane penetration and address challenges like bacterial and fungal co-infections, particularly in immunocompromised patients. acs.org

Challenges and Opportunities in Benzimidazole (B57391) Research

Despite the promising potential of benzimidazole derivatives, several challenges impede their clinical development. A significant hurdle is the emergence of drug resistance, which necessitates the continuous development of novel analogues. frontiersin.org Furthermore, the synthesis of some benzimidazole derivatives can be costly and complex, posing a challenge for large-scale production. frontiersin.org There is also a notable lack of comprehensive structural information for the biological targets of many benzimidazole compounds, which hampers structure-based drug design efforts. frontiersin.org

However, these challenges also present significant opportunities for researchers. The development of more efficient and environmentally friendly "green" synthesis methodologies is an active area of investigation. mdpi.com Advances in computational chemistry and molecular modeling are enabling more rational drug design, helping to predict the activity and selectivity of new benzimidazole derivatives. nih.gov There is also a growing interest in creating hybrid molecules that combine the benzimidazole scaffold with other pharmacophores to develop agents with multiple modes of action. rsc.orgnih.gov

Perspectives on Rational Design and Discovery of Next-Generation Analogues

The future of benzimidazole research lies in the rational design and discovery of next-generation analogues with improved efficacy, selectivity, and safety profiles. A key strategy involves the site-selective functionalization of the benzimidazole scaffold to fine-tune its electronic and steric properties. acs.org By strategically placing different functional groups, researchers can modulate the compound's interaction with its biological target and optimize its pharmacokinetic properties.

For instance, the introduction of specific substituents on the benzimidazole ring can enhance the compound's binding affinity to a target enzyme or receptor. nih.gov Furthermore, the exploration of different alkyl chain lengths and substitutions at the N-1 and C-2 positions, as seen in this compound, allows for the modulation of lipophilicity and, consequently, biological activity. acs.org The use of advanced screening techniques and a deeper understanding of the structure-activity relationships will be crucial in identifying promising new candidates for further development. nih.gov The overarching goal is to develop novel benzimidazole-based therapeutics that can effectively address unmet medical needs.

Q & A

(Basic) What are the common synthetic routes for preparing 1-hexyl-2-propyl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves cyclocondensation of o-phenylenediamine with hexyl and propyl substituents. Key approaches include:

- Acid-Catalyzed Condensation : Reacting o-phenylenediamine with hexanoic acid and propionic acid derivatives under polyphosphoric acid (PPA) or HCl catalysis .

- Oxidative Cyclization : Using aldehydes (e.g., hexanal and propanal) with oxidative agents like Na₂S₂O₅ in ethanol/water mixtures, achieving yields up to 75% under reflux .

- Microwave-Assisted Synthesis : Reducing reaction time from 6–8 hours to 15–30 minutes with microwave irradiation, improving yields by 10–15% compared to conventional methods .

Optimization Strategies : - Catalyst Screening : Trimethylsilyl chloride enhances electrophilic activation of carbonyl groups, improving regioselectivity for N-alkylation .

- Molar Ratios : A 1:1.2 ratio of o-phenylenediamine to aldehyde minimizes side products (e.g., bis-alkylated byproducts) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) increase solubility of intermediates, while aqueous ethanol facilitates crystallization .

(Basic) Which spectroscopic and analytical techniques are most reliable for characterizing the structural integrity of this compound derivatives?

Methodological Answer:

- FT-IR : Identifies N-H stretching (3395–3464 cm⁻¹) and C-N vibrations (1510–1590 cm⁻¹) in the benzimidazole core. Alkyl C-H stretches (2850–2960 cm⁻¹) confirm hexyl/propyl substituents .

- NMR Spectroscopy :

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z = 261.2 [M+H]⁺ (C₁₆H₂₄N₂) with fragmentation patterns confirming alkyl chain loss .

- Elemental Analysis : Deviations ≤ ±0.4% between theoretical and observed C/H/N ratios validate purity .

(Advanced) How can molecular docking studies predict the interaction mechanisms of this compound derivatives with biological targets like EGFR?

Methodological Answer:

- Target Preparation : Retrieve EGFR kinase domain (PDB: 1M17) and remove water/co-crystallized ligands. Protonate residues at pH 7.4 using tools like AutoDockTools .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing charges with AM1-BCC method .

- Docking Protocol :

- Validation : Compare docking poses with known inhibitors (e.g., erlotinib). Hydrogen bonds with Met793 (ΔG ≈ -9.2 kcal/mol) and hydrophobic interactions with hexyl/propyl chains correlate with IC₅₀ values ≤ 10 μM in kinase assays .

(Advanced) What strategies resolve contradictions between in vitro and in vivo pharmacological data for benzimidazole-based compounds?

Methodological Answer:

- Pharmacokinetic (PK) Profiling : Assess bioavailability (e.g., SwissADME predicts poor solubility for logP >5) and metabolic stability via hepatic microsome assays. Propyl chains reduce CYP3A4-mediated oxidation compared to methyl groups .

- Formulation Adjustments : Nanoemulsions or cyclodextrin complexes improve solubility for in vivo testing (e.g., 50% increase in AUC₀–₂₄h) .

- Target Engagement Studies : Use fluorescent probes (e.g., FITC-labeled derivatives) to confirm target binding in tumor xenografts, addressing false-negative in vivo results .

(Advanced) How do alkyl chains (hexyl/propyl) at specific positions influence pharmacokinetic properties?

Methodological Answer:

- Lipophilicity : Hexyl chains increase logP by ~2.5 units versus propyl, enhancing blood-brain barrier permeability (PAMPA assay: Pe = 12.5 × 10⁻⁶ cm/s) but reducing aqueous solubility (<0.1 mg/mL) .

- Metabolic Stability : Propyl groups resist oxidative cleavage (t₁/₂ = 45 min in rat liver microsomes vs. 22 min for ethyl analogs) .

- Plasma Protein Binding : Hexyl derivatives show 85–90% binding to albumin (vs. 70% for propyl), necessitating dose adjustments in vivo .

(Advanced) What computational models predict binding affinities of benzimidazole derivatives in drug design?

Methodological Answer:

- Linear Interaction Energy (LIE) Models :

- QSAR : 2D descriptors (e.g., Moriguchi octanol-water partition coefficient) predict IC₅₀ against EGFR (R² = 0.79) .

(Advanced) How do catalyst systems impact green chemistry metrics in benzimidazole synthesis?

Methodological Answer:

- Microwave Catalysis : Reduces E-factor from 18.7 (conventional) to 6.3 by minimizing solvent use (5 mL vs. 30 mL) and reaction time .

- Trimethylsilyl Chloride : Atom economy improves from 65% (PPA method) to 82% by avoiding phosphate waste .

- Biocatalysts : Lipases in ionic liquids achieve 70% yield with negligible heavy metal residues (≤0.1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.